molecular formula C9H7F3O2 B1407917 4-(2,2-Difluoroethoxy)-2-fluorobenzaldehyde CAS No. 1282556-77-7

4-(2,2-Difluoroethoxy)-2-fluorobenzaldehyde

Cat. No.: B1407917
CAS No.: 1282556-77-7
M. Wt: 204.15 g/mol
InChI Key: QCZKVWQAILMHSH-UHFFFAOYSA-N
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Description

4-(2,2-Difluoroethoxy)-2-fluorobenzaldehyde is a fluorinated aromatic aldehyde. The presence of fluorine atoms in its structure imparts unique chemical properties, making it a valuable compound in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the reaction of 2-fluorobenzaldehyde with 2,2-difluoroethanol in the presence of a base, such as potassium carbonate, under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 4-(2,2-Difluoroethoxy)-2-fluorobenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atoms can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-(2,2-Difluoroethoxy)-2-fluorobenzaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Its derivatives are studied for their potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Fluorinated compounds are often explored for their potential as pharmaceuticals due to their unique properties, such as increased metabolic stability and bioavailability.

    Industry: It is used in the development of advanced materials, including polymers and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(2,2-Difluoroethoxy)-2-fluorobenzaldehyde involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and derivative of the compound .

Comparison with Similar Compounds

  • 4-(2,2-Difluoroethoxy)-2-fluorobenzonitrile
  • 4-(2,2-Difluoroethoxy)benzonitrile
  • 1,1,1-Trifluoro-2-(2,2,2-trifluoroethoxy)ethane

Comparison: Compared to its analogs, 4-(2,2-Difluoroethoxy)-2-fluorobenzaldehyde is unique due to the presence of both difluoroethoxy and fluorine groups on the benzaldehyde core. This combination imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications .

Properties

IUPAC Name

4-(2,2-difluoroethoxy)-2-fluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O2/c10-8-3-7(14-5-9(11)12)2-1-6(8)4-13/h1-4,9H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCZKVWQAILMHSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OCC(F)F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(2,2-Difluoroethoxy)-2-fluorobenzaldehyde
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4-(2,2-Difluoroethoxy)-2-fluorobenzaldehyde
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4-(2,2-Difluoroethoxy)-2-fluorobenzaldehyde
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4-(2,2-Difluoroethoxy)-2-fluorobenzaldehyde
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4-(2,2-Difluoroethoxy)-2-fluorobenzaldehyde
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4-(2,2-Difluoroethoxy)-2-fluorobenzaldehyde

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